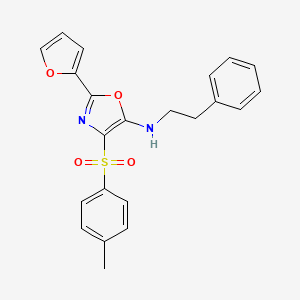

2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-N-(2-phenylethyl)-1,3-oxazol-5-amine

Description

The compound 2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-N-(2-phenylethyl)-1,3-oxazol-5-amine features a 1,3-oxazole core substituted with a furan-2-yl group at position 2, a 4-methylbenzenesulfonyl (tosyl) group at position 4, and a 2-phenylethylamine moiety at position 3. Below, we compare this compound with structurally related analogs to elucidate the impact of substituent variations on physicochemical and functional properties.

Properties

IUPAC Name |

2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-N-(2-phenylethyl)-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4S/c1-16-9-11-18(12-10-16)29(25,26)22-21(23-14-13-17-6-3-2-4-7-17)28-20(24-22)19-8-5-15-27-19/h2-12,15,23H,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPNJFUHHAKECR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-N-(2-phenylethyl)-1,3-oxazol-5-amine typically involves multi-step organic reactions. The process may start with the preparation of the furan ring, followed by the introduction of the oxazole ring through cyclization reactions. The sulfonyl group can be introduced via sulfonation reactions, and the final amine group is added through amination reactions. Each step requires specific reagents, catalysts, and conditions such as temperature control, pH adjustment, and solvent selection.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-N-(2-phenylethyl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonyl group may produce sulfides.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, including anticancer properties, anti-inflammatory effects, and antimicrobial activity. Below are detailed insights into its applications:

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound:

In these studies, the compound demonstrated cytotoxicity against various cancer cell lines, with mechanisms primarily involving apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. It was evaluated for its ability to inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation. Preliminary results indicate that it can effectively reduce inflammatory markers in vitro.

Antimicrobial Activity

Research has explored the antimicrobial properties of this compound against various bacterial strains. The sulfonamide group is known for its antibacterial activity, and studies suggest that this compound may enhance the efficacy of existing antibiotics.

Synthesis and Derivatives

The synthesis of 2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-N-(2-phenylethyl)-1,3-oxazol-5-amine typically involves multi-step reactions starting from furan derivatives and sulfonamide precursors. The structural modifications can lead to derivatives with enhanced biological activities.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

A549 Cell Line Study : In a study involving the A549 lung cancer cell line, the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment through apoptosis induction.

MCF7 Cell Line Study : Another study focusing on MCF7 breast cancer cells reported an IC50 value of 12.5 µM, with evidence suggesting that the compound causes cell cycle arrest at the G1 phase.

HeLa Cell Line Study : Research on HeLa cells indicated an IC50 value of 10 µM, where the compound was found to inhibit specific enzymes crucial for cancer cell survival and proliferation.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-N-(2-phenylethyl)-1,3-oxazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structural analogs and their key attributes:

Analysis of Substituent Effects

Sulfonyl Group Modifications

- 4-Methylbenzenesulfonyl (Target Compound) : The methyl group provides moderate electron-donating effects, enhancing metabolic stability compared to halogenated analogs .

Amine Substituent Variations

- 2-Phenylethyl (Target Compound) : The extended alkyl chain enhances lipophilicity (logP ~3.5–4.0 estimated), favoring membrane permeability.

- Benzyl () : Smaller aromatic group reduces flexibility, possibly limiting interactions with deep hydrophobic pockets .

- Oxolan-2-ylmethyl () : The oxygen-rich substituent improves solubility (clogP ~2.0–2.5 estimated) but may reduce bioavailability due to higher polarity .

- Pyridin-3-ylmethyl () : Introduces a basic nitrogen, enabling pH-dependent solubility and hydrogen-bonding interactions with targets .

Oxazole Core Modifications

Pharmacological Implications (Inferred)

While biological data are unavailable in the provided evidence, structural trends suggest:

- Halogenated sulfonyl groups (Cl, F) may enhance target affinity but increase metabolic clearance risks.

- Phenylethylamine chains balance lipophilicity and flexibility, optimizing blood-brain barrier penetration for CNS targets.

Biological Activity

The compound 2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-N-(2-phenylethyl)-1,3-oxazol-5-amine , commonly referred to by its IUPAC name, is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 467.6 g/mol. The structure features a furan ring, a sulfonamide group, and an oxazole moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H21N3O4S2 |

| Molecular Weight | 467.6 g/mol |

| CAS Number | 950352-50-8 |

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, particularly in the context of neurodegenerative diseases. For instance, it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are significant in Alzheimer's disease pathology.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound possess antibacterial activity against various strains of bacteria, making it a candidate for further development in antimicrobial therapies.

- Anticancer Activity : Some studies have indicated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.

Structure-Activity Relationship (SAR)

The biological activity of the compound can be significantly influenced by its structural components:

- Furan Ring : The presence of the furan moiety is essential for maintaining the compound's reactivity and interaction with biological targets.

- Sulfonamide Group : This group enhances solubility and may play a role in enzyme binding affinity.

- Oxazole Moiety : The oxazole ring contributes to the overall stability and bioactivity of the compound.

Case Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of various derivatives on AChE and BuChE. The results demonstrated that modifications to the furan and sulfonamide groups could enhance inhibitory potency, with some derivatives showing IC50 values in the low micromolar range .

Case Study 2: Antimicrobial Activity

In vitro tests were conducted against Gram-positive and Gram-negative bacterial strains. The compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the bacterial strain tested .

Case Study 3: Anticancer Potential

In cellular assays using human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound showed dose-dependent cytotoxicity with IC50 values around 25 µM, indicating its potential as a lead compound for cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.